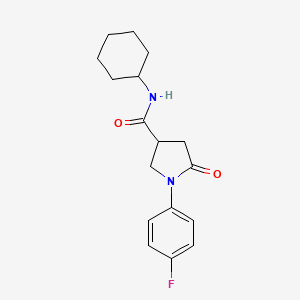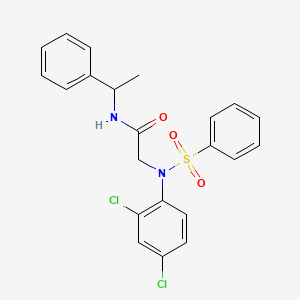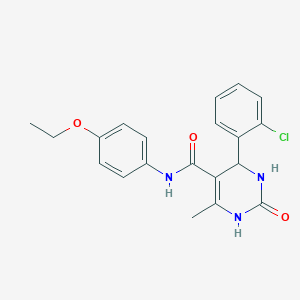
N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound GABA, which is an inhibitory neurotransmitter in the brain. The chemical structure of CPP-109 includes a pyrrolidine ring, a carboxamide group, and a fluorophenyl group.
Applications De Recherche Scientifique
N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. One of the most promising applications of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is in the treatment of addiction. N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to reduce the cravings and withdrawal symptoms associated with addiction to drugs such as cocaine and alcohol.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of GABA transaminase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, which leads to a decrease in the activity of neurons in certain regions of the brain. This decrease in neuronal activity is thought to be responsible for the reduction in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide are related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity in the brain. By increasing GABA levels, N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can decrease the activity of neurons in certain regions of the brain, which can lead to a reduction in cravings and withdrawal symptoms associated with addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide for lab experiments is its specificity for GABA transaminase. This specificity allows researchers to study the effects of inhibiting this enzyme without affecting other enzymes or neurotransmitters in the brain. However, one limitation of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for research on N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the investigation of the effects of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide on other neurological and psychiatric disorders, such as anxiety and depression. Finally, there is a need for further research on the long-term effects of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide on the brain and behavior.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of cyclohexylamine with 4-fluorobenzoyl chloride to form the intermediate N-cyclohexyl-4-fluorobenzamide. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidine to form N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The synthesis of N-cyclohexyl-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a multi-step process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c18-13-6-8-15(9-7-13)20-11-12(10-16(20)21)17(22)19-14-4-2-1-3-5-14/h6-9,12,14H,1-5,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYOSCBQCHVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)

![3-(4-nitrophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B5084821.png)
![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)

![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-fluorobenzamide](/img/structure/B5084886.png)